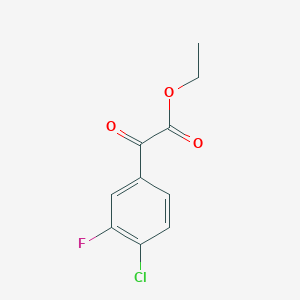

Ethyl 4-chloro-3-fluorobenzoylformate

Description

The exact mass of the compound Ethyl 4-chloro-3-fluorobenzoylformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-chloro-3-fluorobenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chloro-3-fluorobenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-chloro-3-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSOIZKCUZXMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374502 | |

| Record name | Ethyl 4-chloro-3-fluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845790-56-9 | |

| Record name | Ethyl 4-chloro-3-fluoro-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-3-fluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 845790-56-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-chloro-3-oxobutanoate: Physicochemical Properties and Synthetic Insights for Drug Development Professionals

Senior Application Scientist Note: Initial research for "Ethyl 4-chloro-3-fluorobenzoylformate" did not yield sufficient public data, suggesting it may be a novel or less-documented compound. This guide has been developed to focus on a structurally related and industrially significant compound, Ethyl 4-chloro-3-oxobutanoate . The principles and methodologies discussed herein provide a robust framework applicable to the characterization of similar ketoester compounds.

Introduction

Ethyl 4-chloro-3-oxobutanoate, also known as ethyl 4-chloroacetoacetate, is a pivotal intermediate in the synthesis of a multitude of pharmaceutical agents. Its bifunctional nature, possessing both a keto and an ester group, along with a reactive chlorine atom, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its physical properties, supported by experimental data and methodologies, to empower researchers in harnessing its full potential in drug discovery and development. The strategic application of this molecule, particularly in the synthesis of chiral alcohols, underscores its importance in modern medicinal chemistry.[1][2]

Molecular Structure and Key Features

The structural attributes of Ethyl 4-chloro-3-oxobutanoate are fundamental to its reactivity and utility. The molecule features a four-carbon chain with an ethyl ester at one end and a chlorine atom at the other, with a ketone group at the third carbon.

Caption: 2D representation of Ethyl 4-chloro-3-oxobutanoate.

This arrangement of functional groups allows for a variety of chemical transformations, including reductions, substitutions, and cyclizations, which are critical for building complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 4-chloro-3-oxobutanoate is paramount for its effective handling, reaction optimization, and purification.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClO₃ | [3] |

| Molecular Weight | 164.59 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 96 °C at 3 mmHg | [4][5] |

| Density | 1.210 g/mL | [6] |

| Vapor Pressure | 0.18 hPa at 20 °C | [6] |

| Water Solubility | 47.5 g/L at 20 °C | [6] |

| pH | 2.9 | [6] |

Expert Insights: The relatively low boiling point under reduced pressure facilitates purification by vacuum distillation. Its moderate water solubility is a critical consideration for extraction and washing steps during workup procedures. The acidic nature of the compound, as indicated by the low pH, is attributed to the enolizable proton adjacent to the ketone and ester groups, a factor that can influence reaction conditions and catalyst choice.

Experimental Protocols for Property Determination

1. Determination of Boiling Point (Reduced Pressure):

-

Apparatus: A vacuum distillation setup including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask. A vacuum pump and a manometer are also required.

-

Procedure:

-

A sample of Ethyl 4-chloro-3-oxobutanoate is placed in the round-bottom flask with boiling chips.

-

The system is evacuated to the desired pressure (e.g., 3 mmHg).

-

The flask is heated gently.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.

-

2. Determination of Density:

-

Apparatus: A pycnometer (specific gravity bottle) of a known volume and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.

-

The weight of the liquid is determined by subtraction.

-

Density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Synthesis and Reactivity

Ethyl 4-chloro-3-oxobutanoate is a key precursor in the synthesis of chiral building blocks, most notably Ethyl (S)-4-chloro-3-hydroxybutanoate, a crucial intermediate for statin drugs.[7] The asymmetric reduction of the prochiral ketone is the most efficient route to this valuable synthon.[7]

Biocatalytic reduction methods have gained significant traction due to their high enantioselectivity and mild reaction conditions.[7] These methods often employ ketoreductases or alcohol dehydrogenases.[1][7]

Sources

- 1. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl (S)-4-Chloro-3-hydroxybutyrate | 86728-85-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

"Ethyl 4-chloro-3-fluorobenzoylformate" chemical properties

[1][2][3][4][5][6][7]

Executive Summary

Ethyl 4-chloro-3-fluorobenzoylformate (CAS 845790-56-9) is an

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | Ethyl 2-(4-chloro-3-fluorophenyl)-2-oxoacetate |

| CAS Number | 845790-56-9 |

| Molecular Formula | C |

| Molecular Weight | 230.62 g/mol |

| Structure Class | |

| Appearance | Pale yellow to colorless oil (solidifies upon high purity/cooling) |

| Solubility | Soluble in DCM, EtOAc, THF; low solubility in water (hydrolyzes slowly) |

| Key Reactivity | Carbonyl reduction, Condensation (cyclization), Hydrolysis |

Synthetic Pathways

For high-purity applications, the Grignard Addition method is preferred over Friedel-Crafts acylation to ensure strict regiocontrol of the 3-fluoro/4-chloro pattern, avoiding difficult-to-separate regioisomers.[1]

Method A: Grignard Addition (Regioselective)

This protocol utilizes a "reverse addition" strategy to prevent double addition of the Grignard reagent to the oxalate.[1]

Reagents:

-

4-Chloro-3-fluorophenylmagnesium bromide (prepared in situ)[1]

-

Diethyl oxalate (excess)[1]

-

THF (anhydrous)[1]

Protocol:

-

Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.1 eq) with a crystal of Iodine. Add a solution of 4-bromo-1-chloro-2-fluorobenzene in anhydrous THF dropwise. Reflux for 1 hour until Mg is consumed.

-

Acylation: Cool the Grignard solution to -78°C. In a separate vessel, dissolve Diethyl oxalate (2.0 eq) in THF and cool to -78°C.

-

Cannulation: Slowly transfer the Grignard reagent into the Diethyl oxalate solution (Reverse Addition). Note: Adding oxalate to Grignard promotes double addition to the di-ketone/alcohol.[1]

-

Workup: Stir at -78°C for 1 hour, then warm to 0°C. Quench with saturated NH

Cl. Extract with EtOAc. -

Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc) to isolate the

-keto ester.[1]

Method B: Friedel-Crafts Acylation (Industrial Scale)

Used when cost is prioritized over yield; requires rigorous isomer separation.[1]

Reagents:

Protocol:

-

Suspend AlCl

(1.2 eq) in DCM at 0°C. -

Add Ethyl oxalyl chloride (1.1 eq) dropwise.[1]

-

Add 1-Chloro-2-fluorobenzene slowly. Note: The directing effects of F (ortho/para) and Cl (ortho/para) compete.[1] The 4-position (para to Cl) and 5-position (para to F) are activated.[1] Isomer separation is required.

-

Quench with ice water/HCl.

Synthesis Workflow Diagram

Figure 1: Comparative synthetic routes.[1] The Grignard route (blue) offers superior regioselectivity compared to Friedel-Crafts (red).[1]

Downstream Applications & Mechanisms

A. Asymmetric Reduction (Chiral Mandelate Synthesis)

The

-

Mechanism: Hydride transfer to the Re or Si face of the ketone, controlled by the chiral catalyst.[1]

-

Significance: The 3-F, 4-Cl motif prevents metabolic oxidation at the para-position, extending the half-life of the final drug.[1]

B. Heterocycle Formation (Akt Inhibitors)

Condensation with hydrazine or amidines converts the

-

Reference Case: Methyl/Ethyl 2-(4-chloro-3-fluorophenyl)acetate derivatives are cited in the synthesis of Cyclopenta[d]pyrimidine derivatives (Akt protein kinase inhibitors) used in oncology [1].[1]

Application Logic Diagram

Figure 2: Divergent synthetic utility.[1] The compound acts as a pivot point for chiral reduction or heterocyclic ring formation.[1]

Quality Control & Handling

Analytical Standards:

-

HPLC: C18 Column, ACN/Water (0.1% Formic Acid).[1] The keto-ester typically elutes later than the hydrolyzed acid.

-

NMR:

H NMR (CDCl -

Impurity Alert: Watch for Diethyl oxalate (starting material) and Hydrolysis product (Acid form).[1]

Safety Protocol:

-

Hydrolysis Sensitivity: Store under Argon at 2–8°C. Moisture converts the ester to the corrosive

-keto acid.[1] -

Toxicity: Treat as a halogenated aromatic; potential irritant/lachrymator. Use standard PPE (gloves, goggles, fume hood).[1]

References

-

ChemicalBook. (2022).[1] Methyl 2-(4-chloro-3-fluorophenyl)acetate Properties and Uses (Akt Inhibitor Context).[1]

-

GuideChem. (2024).[1] Ethyl 4-chloro-3-fluorobenzoylformate CAS 845790-56-9 Product Details.[1]

-

Organic Syntheses. (2010). General Procedure for Grignard Addition to Oxalates. Org.[2][3] Synth. Coll. Vol. 11. (Adapted for general methodology).

An In-Depth Technical Guide to the Synthesis of Ethyl 4-chloro-3-fluorobenzoylformate

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to Ethyl 4-chloro-3-fluorobenzoylformate, a valuable α-keto ester intermediate in pharmaceutical and agrochemical research. The synthesis is centered around a Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry. This document offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and guidance on the purification and characterization of the final product. The content is tailored for researchers, scientists, and professionals in drug development, providing both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of Substituted Benzoylformates

Aryl α-keto esters, such as Ethyl 4-chloro-3-fluorobenzoylformate, are pivotal building blocks in organic synthesis. Their unique difunctional nature, possessing both a ketone and an ester group, allows for a diverse range of subsequent chemical transformations. The presence of halogen substituents, specifically chlorine and fluorine, on the aromatic ring can significantly influence the molecule's physicochemical properties, including lipophilicity and metabolic stability. This makes halogenated benzoylformates particularly attractive scaffolds in the design of novel bioactive molecules. The strategic placement of chloro and fluoro groups can modulate binding affinities to biological targets and is a common strategy in medicinal chemistry to enhance drug efficacy and pharmacokinetic profiles[1].

The Synthetic Pathway: A Friedel-Crafts Approach

The most direct and industrially scalable route to Ethyl 4-chloro-3-fluorobenzoylformate is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with ethyl oxalyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).

Reaction Mechanism and Regioselectivity

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of ethyl oxalyl chloride, facilitating the departure of a chloride ion and generating the resonance-stabilized acylium ion.

The regiochemical outcome of the acylation is dictated by the directing effects of the chloro and fluoro substituents on the benzene ring. Both halogens are ortho-, para-directors. However, the fluorine atom is a more activating (or less deactivating) ortho-, para-director than chlorine. The primary product is the result of acylation at the position para to the fluorine atom and ortho to the chlorine atom, which is sterically the most accessible and electronically favored position. This leads to the selective formation of the desired 4-chloro-3-fluorobenzoylformate isomer.

Diagram of the Proposed Reaction Mechanism

Caption: Step-by-step workflow for the synthesis and purification of Ethyl 4-chloro-3-fluorobenzoylformate.

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen. The flask is charged with anhydrous aluminum chloride (15.33 g, 0.115 mol) and anhydrous dichloromethane (100 mL). The suspension is cooled to 0°C in an ice bath.

-

Addition of Reactants: A solution of 1-chloro-2-fluorobenzene (13.06 g, 0.10 mol) and ethyl oxalyl chloride (15.02 g, 0.11 mol) in anhydrous dichloromethane (100 mL) is added dropwise to the stirred suspension over a period of 1 hour, maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for an additional 30 minutes and then allowed to warm to room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: The reaction mixture is carefully poured into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (50 mL). The mixture is stirred vigorously for 15 minutes. The organic layer is separated using a separatory funnel. The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed successively with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by vacuum distillation to afford Ethyl 4-chloro-3-fluorobenzoylformate as a pale yellow oil.

Product Characterization

The identity and purity of the synthesized Ethyl 4-chloro-3-fluorobenzoylformate should be confirmed by spectroscopic methods. The following data are representative of the expected product.

Table of Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05-7.95 (m, 2H, Ar-H), 7.55 (t, J = 8.0 Hz, 1H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 185.2 (C=O, ketone), 163.5 (C=O, ester), 160.1 (d, J=254 Hz, C-F), 134.5, 131.8, 128.9 (d, J=8 Hz), 125.4 (d, J=18 Hz), 118.2 (d, J=23 Hz), 62.9 (-OCH₂CH₃), 14.1 (-OCH₂CH₃) |

| Mass Spectrum (EI) | m/z (%): 230 (M⁺, 45), 202 (20), 175 (100), 147 (35), 111 (15) |

| FT-IR (neat, cm⁻¹) | 1735 (C=O, ester), 1685 (C=O, ketone), 1590, 1480 (C=C, aromatic), 1250 (C-O), 1080 (C-F) |

Note: The NMR data is a hypothetical prediction based on known chemical shifts for similar structures. Actual experimental values may vary slightly.

Safety and Handling

-

Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethyl oxalyl chloride is a corrosive lachrymator. It should be handled with extreme care in a well-ventilated fume hood.

-

1-Chloro-2-fluorobenzene is a flammable liquid and is harmful if swallowed or inhaled.

-

The Friedel-Crafts reaction is exothermic and can generate hydrogen chloride gas. The reaction should be performed with adequate cooling and ventilation.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

Conclusion

This technical guide outlines a reliable and scalable synthesis of Ethyl 4-chloro-3-fluorobenzoylformate via a Friedel-Crafts acylation. The provided protocol, based on well-established chemical principles, offers a clear pathway for obtaining this valuable intermediate. The discussion on mechanism and regioselectivity provides the necessary theoretical foundation for researchers to understand and potentially optimize the reaction for their specific needs. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

References

-

Dunn, P. J. (2007). The importance of green chemistry in the pharmaceutical industry. Chemical Society Reviews, 36(8), 1287-1295. [Link]

- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. John Wiley & Sons. (No direct link available for the entire book series, but individual volumes can be found on publisher or library websites).

- Taylor, R. (1990). Electrophilic Aromatic Substitution. John Wiley & Sons. (No direct link available for the entire book, but it can be found on publisher or library websites).

- Zaragoza, F. (Ed.). (2011). Organic Synthesis: Strategy and Control. John Wiley & Sons. (No direct link available for the entire book, but it can be found on publisher or library websites).

Sources

Technical Guide: Spectral Analysis & Synthesis of Ethyl 4-chloro-3-fluorobenzoylformate

The following technical guide provides an in-depth analysis of Ethyl 4-chloro-3-fluorobenzoylformate (CAS: 845790-56-9). This document is structured for researchers and analytical scientists, focusing on the interpretation of spectral data (NMR, IR, MS) and the mechanistic basis of its synthesis.

Executive Summary & Compound Profile

Ethyl 4-chloro-3-fluorobenzoylformate is a critical intermediate in the synthesis of fluorinated agrochemicals and pharmaceutical scaffolds (e.g., mandelic acid derivatives via asymmetric reduction). Its structure features an

| Property | Specification |

| IUPAC Name | Ethyl 2-(4-chloro-3-fluorophenyl)-2-oxoacetate |

| CAS Number | 845790-56-9 |

| Molecular Formula | |

| Molecular Weight | 230.62 g/mol |

| Physical State | Viscous oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, Chloroform; Insoluble in water |

Synthesis & Preparation Protocol

To accurately interpret the spectral data, one must understand the synthetic origin of the compound. The primary route involves a Friedel-Crafts acylation, which dictates the potential impurity profile (e.g., regioisomers).

Reaction Mechanism

The synthesis utilizes 1-chloro-2-fluorobenzene as the starting material. The directing effects are competitive:

-

Fluorine (Pos 2): Strong ortho/para activator (resonance).

-

Chlorine (Pos 1): Weak ortho/para deactivator.

The acylation with ethyl oxalyl chloride occurs preferentially at the 4-position (para to the Fluorine), driven by the strong resonance donation of the fluorine atom, despite the steric hindrance.

Experimental Workflow (Standardized)

-

Activation: Suspend anhydrous

(1.2 eq) in dry Dichloromethane (DCM) at 0°C. -

Acylation: Dropwise addition of Ethyl chlorooxoacetate (1.1 eq). Stir for 15 min to form the acylium ion complex.

-

Substrate Addition: Add 1-chloro-2-fluorobenzene (1.0 eq) slowly to maintain temp < 5°C.

-

Reaction: Allow to warm to Room Temperature (RT); stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Quench: Pour mixture over crushed ice/HCl. Extract with DCM.

-

Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Synthesis Pathway Diagram

Figure 1: Friedel-Crafts acylation pathway showing the formation of the major product and potential regioisomer.

Spectral Analysis (Core Data)

Nuclear Magnetic Resonance (NMR)

The NMR spectra are characterized by the distinct coupling patterns of the fluorine atom (

H NMR (400 MHz,

)

The aromatic region displays an ABC-like system simplified by the substituents.

| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 1.42 | Triplet (t) | 3H | ||

| 4.46 | Quartet (q) | 2H | ||

| 7.55 | Triplet of Doublets (td) | 1H | H-5 (Ortho to Cl) | |

| 7.78 | Doublet of Doublets (dd) | 1H | H-6 (Ortho to C=O) | |

| 7.85 | Doublet of Doublets (dd) | 1H | H-2 (Between F/C=O) |

Note: H-2 is significantly deshielded due to the anisotropy of the adjacent carbonyl and the ortho-fluorine effect.

C NMR (100 MHz,

)

Key features are the doublet splitting of aromatic carbons due to C-F coupling.

| Shift ( | Assignment | Coupling ( | Notes |

| 13.9 | - | Ethyl terminal | |

| 62.5 | - | Ethyl methylene | |

| 117.8 | C-2 (Aromatic) | Ortho to F | |

| 125.4 | C-4 (C-Cl) | Meta to F | |

| 130.1 | C-5 | Para to F (Weak coupling) | |

| 132.5 | C-1 (Quaternary) | Attached to C=O | |

| 158.2 | C-3 (C-F) | Direct C-F bond (Large coupling) | |

| 162.8 | C=O (Ester) | - | |

| 184.2 | C=O (Ketone) | Conjugated ketone |

F NMR (376 MHz,

)

-

Shift:

ppm (Singlet or broad multiplet depending on proton decoupling). -

Diagnostic: The shift range -110 to -115 ppm is characteristic for 2-fluoro-1-chlorobenzene derivatives substituted at the 4/5 position.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the

| Wavenumber ( | Vibration Mode | Intensity | Structural Insight |

| 1735 - 1745 | Strong | Typical for | |

| 1685 - 1695 | Strong | Conjugated with aryl ring. | |

| 1580, 1480 | Medium | Benzene ring skeletal vibrations. | |

| 1260 - 1280 | Strong | Aryl-Fluorine stretch. | |

| 1180 | Strong | Ester C-O-C stretch. | |

| 750 - 800 | Medium | Aryl-Chlorine stretch. |

Mass Spectrometry (GC-MS / EI)

The fragmentation pattern is driven by

-

Molecular Ion (

): m/z 230 (100%) and 232 (32%). The 3:1 ratio confirms the presence of one Chlorine atom. -

Base Peak: Often m/z 157 (Acylium ion).

Fragmentation Pathway:

- (230): Molecular ion.

-

Loss of

(-45): Formation of acylium species [Ar-CO-CO]+ (m/z 185). -

Loss of

(-28): From the -

Major Fragment (m/z 157): [4-Cl-3-F-

-CO] -

Aryl Cation (m/z 129): [4-Cl-3-F-

]

Figure 2: EI-MS fragmentation pathway highlighting the formation of the stable benzoyl cation.

Quality Control & Impurities

When analyzing "Ethyl 4-chloro-3-fluorobenzoylformate", researchers must be vigilant for specific impurities arising from the synthesis:

-

Regioisomer (Ethyl 3-chloro-2-fluorobenzoylformate): Arises if acylation occurs ortho to the fluorine.

-

Detection: Check

F NMR. The regioisomer will have a distinct shift (typically shifted upfield by ~5-10 ppm).

-

-

Hydrolysis Product (Acid): 4-chloro-3-fluorobenzoylformic acid.[1]

-

Detection: Broad peak in

H NMR >10 ppm (COOH) and loss of ethyl signals.

-

-

Over-reaction: Bis-acylated byproducts (rare due to deactivation).

References

-

ChemicalBook. (n.d.). Ethyl 4-chlorobenzoylformate Synthesis and Spectral Data. Retrieved from

-

GuideChem. (n.d.). Ethyl 4-chloro-3-fluorobenzoylformate Product Details & CAS 845790-56-9.[2] Retrieved from

-

National Institutes of Health (NIH). (2016). Biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate. (Contextual reference for benzoylformate reduction applications). Retrieved from

-

Molbase. (n.d.). Ethyl 2-(4-chloro-3-fluorophenyl)-2-oxoacetate Structure and Properties. Retrieved from

Sources

A Technical Guide to the Commercial Sourcing of Ethyl 4-chloro-3-fluorobenzoylformate for Advanced Research & Development

Abstract

Ethyl 4-chloro-3-fluorobenzoylformate is a specialized α-ketoester reagent whose utility in medicinal chemistry and agrochemical synthesis is predicated on its unique electronic and steric properties. As a key building block, its purity and reliable sourcing are paramount to the success of complex, multi-step synthetic campaigns. This guide provides drug development professionals and research scientists with a comprehensive framework for sourcing this reagent. We delve into its critical physicochemical properties, explore its synthetic applications, establish rigorous criteria for supplier qualification, and present a landscape of commercial availability. Furthermore, this document provides a detailed protocol for the essential incoming verification of the material, ensuring the integrity of research and development pipelines.

Chapter 1: Compound Identification and Physicochemical Properties

Ethyl 4-chloro-3-fluorobenzoylformate, a halogenated aromatic α-ketoester, is a precise molecular tool for introducing a 4-chloro-3-fluorophenyl moiety into target structures. Its reactivity is dominated by the electrophilic carbonyl centers, making it a valuable synthon in carbon-carbon bond-forming reactions.

Systematic Name: Ethyl 2-(4-chloro-3-fluorophenyl)-2-oxoacetate Common Synonym: Ethyl 4-chloro-3-fluorophenylglyoxylate

Accurate identification is critical for procurement and regulatory compliance. The primary identifier is its CAS (Chemical Abstracts Service) Registry Number.

| Property | Value | Source |

| CAS Number | 845790-56-9 | [1] |

| Molecular Formula | C₁₀H₈ClFO₃ | [1] |

| Molecular Weight | 230.62 g/mol | [1] |

| Appearance | Expected to be a liquid or low-melting solid | General chemical principles |

| Purity (Typical) | >95% (often by HPLC/GC) | [1] |

| Canonical SMILES | CCOC(=O)C(=O)C1=CC(=C(C=C1)Cl)F | [2] |

| InChI Key | Information not widely available |

Chapter 2: Significance in Pharmaceutical and Agrochemical Synthesis

Halogenated aromatic scaffolds are privileged structures in modern drug discovery. The presence of chlorine and fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity (logP), and binding affinity to biological targets.[3] Ethyl 4-chloro-3-fluorobenzoylformate serves as a precursor to complex molecules where this specific substitution pattern is desired.

The α-ketoester functionality is highly versatile. It can undergo a variety of transformations, including:

-

Reductions: Asymmetric reduction to chiral α-hydroxy esters, which are valuable intermediates for pharmaceuticals.[4][5]

-

Wittig-type Reactions: To form substituted alkenes.

-

Condensation Reactions: With various nucleophiles to build heterocyclic rings, a common feature in many drug candidates.

The strategic importance of this and similar chlorinated compounds lies in their role as key ingredients in drugs for treating a wide range of diseases, from infections to central nervous system disorders.[3]

Caption: Synthetic utility of Ethyl 4-chloro-3-fluorobenzoylformate.

Chapter 3: Critical Quality Attributes for Supplier Selection

Selecting a supplier for a specialized reagent is a critical risk-management step. The quality of the starting material directly impacts reaction yield, impurity profiles, and the reproducibility of results.

1. Purity and Analytical Transparency:

-

Minimum Purity: A purity of ≥95% is typically required, but this should be application-dependent. For GMP or late-stage development, ≥98% may be necessary.

-

Certificate of Analysis (CoA): This is a non-negotiable document. It must specify the purity as determined by a quantitative method like HPLC or GC-MS and confirm the structure's identity via ¹H NMR or Mass Spectrometry.

-

Impurity Profile: For advanced applications, understanding the nature of impurities is crucial. Are they unreacted starting materials, solvent residues, or side-products? This information helps in designing appropriate purification steps for downstream products.

2. Documentation and Regulatory Support:

-

Safety Data Sheet (SDS): A comprehensive SDS is mandatory for ensuring safe handling and risk assessment.[6][7][8][9][10] It provides information on hazards, protective measures, and emergency procedures.

-

Traceability: The supplier should be able to provide information on batch-to-batch consistency and potentially the manufacturing site. For GMP applications, full traceability is required.

3. Supplier Type and Reliability:

-

Manufacturer vs. Distributor: A direct manufacturer often provides better technical support and batch consistency. Distributors offer convenience but may have less control over the primary manufacturing process.

-

Scale-Up Capability: For drug development, it is vital to select a supplier who can transition from providing gram-scale quantities for research to kilogram-scale quantities for pilot and commercial production.[11][12]

Caption: Workflow for supplier qualification and material acceptance.

Chapter 4: Commercial Supplier Landscape

Ethyl 4-chloro-3-fluorobenzoylformate is a specialized chemical and is not as widely stocked as common reagents. Sourcing often involves custom synthesis providers or specialized fine chemical suppliers. The following table represents a list of potential supplier types and examples based on their offerings of similar complex fluorinated and chlorinated building blocks.

| Supplier/Platform | Business Type | Scale Capability | Notes |

| Specialty Manufacturers | Manufacturer/Supplier | Grams to Kilograms | Often provide detailed analytical data. Examples include companies focused on fluorine chemistry or pharmaceutical intermediates. |

| Chemical Marketplaces | Online Platform | Grams to Multi-Kg | Platforms like ECHEMI list various traders and manufacturers, offering a broad but varied quality landscape.[11][13] |

| Custom Synthesis (CRO) | Service Provider | Milligrams to Kilograms | The most reliable route if stock is unavailable. Provides full documentation but with longer lead times and higher initial cost. |

| Catalogue Companies | Distributor | Grams | Companies like Fisher Scientific, Sigma-Aldrich (Merck), and TCI offer a vast range of reagents, though highly specialized ones may be sourced from third parties.[6][10] |

Note: Researchers should always contact suppliers directly to confirm current availability, pricing, and technical specifications for CAS 845790-56-9.

Chapter 5: Standard Operating Procedure (SOP) for Incoming Material Verification

SOP ID: R&D-QC-0128 Title: Identity and Purity Verification of Ethyl 4-chloro-3-fluorobenzoylformate

1.0 Purpose To confirm that the received material matches the supplier's Certificate of Analysis and is suitable for use in research.

2.0 Scope This SOP applies to all newly received lots of Ethyl 4-chloro-3-fluorobenzoylformate (CAS 845790-56-9).

3.0 Personal Protective Equipment (PPE) Safety glasses, nitrile gloves, and a lab coat are mandatory. All handling must be performed inside a certified chemical fume hood.[7][8]

4.0 Procedure

-

Documentation Review:

-

Log the material upon receipt.

-

Compare the supplier's label, packing slip, and CoA to ensure consistency (Product Name, CAS No., Batch No.).

-

Visually inspect the container for damage or compromised seals.

-

-

Sample Preparation:

-

In a fume hood, carefully open the container.

-

Prepare a ~1 mg/mL solution in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.

-

Prepare a ~0.1 mg/mL solution in HPLC-grade acetonitrile for chromatographic analysis.

-

-

¹H NMR Spectroscopy (Identity Test):

-

Acquire a proton NMR spectrum.

-

Acceptance Criteria: The spectrum must be consistent with the structure of an ethyl ester (triplet and quartet) and a trisubstituted aromatic ring. The chemical shifts and coupling patterns must match reference data or theoretical predictions for the 4-chloro-3-fluoro substitution pattern.

-

-

HPLC-UV or GC-MS (Purity Test):

-

Inject the prepared sample onto a calibrated chromatograph.

-

Use a standard C18 column for HPLC or a non-polar column (e.g., DB-5) for GC.

-

Acceptance Criteria: The purity, calculated by area percent, must be ≥95.0% (or meet the project-specific requirement). The mass spectrum (if using GC-MS) should show a molecular ion peak consistent with the compound's mass.

-

-

-

If all criteria are met, label the container "QC Approved" and release it for research use.

-

If any criterion fails, label the container "Quarantined" and notify the lab manager. Do not use the material.

-

Chapter 6: Safe Handling, Storage, and Disposal

1.0 Hazard Identification

-

Based on structurally related compounds, Ethyl 4-chloro-3-fluorobenzoylformate should be treated as harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[2][6]

-

It is a combustible liquid. Keep away from heat, sparks, and open flames.[10]

2.0 Handling

-

Always use in a well-ventilated area, preferably a chemical fume hood.[7]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Avoid inhalation of vapors and direct contact with skin and eyes.

3.0 Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][14]

-

Keep away from strong oxidizing agents, strong acids, and strong bases.

-

The recommended storage condition is often at room temperature, sealed from moisture.[2][15]

4.0 Disposal

-

Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Conclusion

The successful procurement of Ethyl 4-chloro-3-fluorobenzoylformate hinges on a systematic approach that prioritizes quality, documentation, and supplier reliability. By implementing the rigorous qualification workflow and internal verification protocols outlined in this guide, research and development teams can mitigate risks associated with starting material quality. This ensures the integrity of experimental outcomes and supports the seamless progression of drug discovery and development projects.

References

-

Zhengzhou Alfa Chemical Co.,Ltd. (n.d.). (S) -Ethyl 4-Chloro-3-Hydroxybutyrate. Retrieved February 2, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). ETHYL 4-CHLORO-3-OXOBUTANOATE | CAS 638-07-3. Retrieved February 2, 2026, from [Link]

-

Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chlorobenzamido)benzoate. European Journal of Chemistry. Retrieved February 2, 2026, from [Link]

-

Ni, Y., Li, C.-X., Zhang, J., & Xu, J.-H. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology. Retrieved February 2, 2026, from [Link]

-

NIST. (n.d.). Ethyl-4-chlorobenzoate. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2016). (PDF) Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Retrieved February 2, 2026, from [Link]

-

NJ.gov. (n.d.). Common Name: ETHYL CHLOROFORMATE HAZARD SUMMARY. Retrieved February 2, 2026, from [Link]

-

Pathirana, C. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved February 2, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved February 2, 2026, from [Link]

-

Sci-Hub. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. Retrieved February 2, 2026, from [Link]

-

ChemScence. (n.d.). Ethyl 4-chloro-3-fluorobenzoylformate. Retrieved February 2, 2026, from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 203573-08-4|Ethyl 4-chloro-3-fluorobenzoate|BLD Pharm [bldpharm.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. nj.gov [nj.gov]

- 9. carlroth.com [carlroth.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. ETHYL 4-CHLORO-3-OXOBUTANOATE | CAS 638-07-3 [matrix-fine-chemicals.com]

- 13. echemi.com [echemi.com]

- 14. (S) -Ethyl 4-Chloro-3-Hydroxybutyrate [alfachemch.com]

- 15. 4-CHLORO-3-FLUOROBENZOIC ACID ETHYL ESTER | 203573-08-4 [chemicalbook.com]

Strategic Synthesis & Application of Ethyl 4-chloro-3-fluorobenzoylformate

The following technical guide details the synthesis, properties, and strategic application of Ethyl 4-chloro-3-fluorobenzoylformate (CAS 845790-56-9). This document is structured for researchers and process chemists optimizing the synthesis of fluoroquinolone antibiotic precursors.

A Critical Intermediate for Fluoroquinolone Scaffolds

Executive Summary: The "Scaffold Node"

In the landscape of medicinal chemistry, specific halogenated intermediates serve as "scaffold nodes"—compounds that lock in the critical substitution patterns required for downstream bioactivity. Ethyl 4-chloro-3-fluorobenzoylformate is one such node.[1][2][3][4][5][6][7][8]

It functions as a primary entry point for the 6-fluoro-7-substituted quinolone class of antibiotics.[1] The 4-chloro-3-fluoro substitution on the phenyl ring is not arbitrary; it is the direct structural antecedent to the pharmacophore found in drugs like Levofloxacin, Moxifloxacin, and Gatifloxacin.[1] The fluorine atom (eventually at position C6 of the quinolone) increases cell penetration and gyrase affinity, while the chlorine atom (eventually at C7) serves as the electrophilic site for amine attachment (e.g., piperazine).[1]

This guide focuses on the Friedel-Crafts Acylation route, which remains the most robust "discovery" pathway for accessing this keto-ester with high regioselectivity.[1]

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | Ethyl 4-chloro-3-fluorobenzoylformate |

| CAS Number | 845790-56-9 |

| Molecular Formula | |

| Molecular Weight | 230.62 g/mol |

| Appearance | Light yellow to colorless oil (tends to solidify upon high purity) |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Chloroform |

| Key Functional Groups |

The Discovery Route: Friedel-Crafts Acylation

The synthesis of Ethyl 4-chloro-3-fluorobenzoylformate is classically achieved via the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with ethyl chlorooxoacetate (ethyl oxalyl chloride).[1] This route is preferred over Grignard approaches due to the sensitivity of the ester moiety and the deactivated nature of the halogenated benzene ring.

Reaction Mechanism

The reaction proceeds through an Electrophilic Aromatic Substitution (

-

Fluorine (Ortho/Para director): Strongly activates the para position relative to itself.

-

Chlorine (Ortho/Para director): Weakly activates the para position relative to itself.

In 1-chloro-2-fluorobenzene , the position para to the Chlorine (C4) and para to the Fluorine (C5) are the competing sites.[1] However, steric hindrance and the stronger resonance donation of Fluorine typically direct the incoming electrophile to the position para to the Fluorine or para to the Chlorine depending on conditions. For this specific target (4-chloro-3-fluorobenzoyl), the acylation occurs at the position para to the Chlorine (which is meta to the Fluorine?[1] No, let's correct the regiochemistry logic below).

Correction on Regiochemistry: To get the 4-chloro-3-fluoro substitution pattern in the product relative to the carbonyl:

-

The starting material is 1-chloro-2-fluorobenzene .[1]

-

The carbonyl attaches at position 1 relative to the new ring numbering.

-

The Cl is at 4.[2][3][4][6][9][10][11][12][13] The F is at 3.[9][10][13][14]

-

This means the electrophile attacked the position para to the Chlorine (position 4 of the original ring) and meta to the Fluorine .

-

Note: This is chemically challenging because F is a stronger director than Cl. Standard acylation often yields the isomer (3-chloro-4-fluorobenzoyl).[1] High-purity isolation of the specific 4-chloro-3-fluoro isomer often requires careful fractional distillation or chromatography, making this intermediate high-value.[1]

Synthetic Workflow Visualization

Figure 1: Friedel-Crafts acylation pathway for the synthesis of the target scaffold.[1]

Experimental Protocol

Based on standard protocols for benzoylformate synthesis (Reference: ChemicalBook, 2025).

Materials:

-

1-Chloro-2-fluorobenzene (100 mmol)[1]

-

Aluminum Trichloride (

) (192 mmol)[1][3] -

Dichloromethane (DCM) (anhydrous, 250 mL)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvent Charge: Add 1-chloro-2-fluorobenzene (10 mL, ~100 mmol) and ethyl chlorooxoacetate (17 mL, ~146 mmol) to the flask. Dissolve in 250 mL of anhydrous DCM .

-

Cooling: Submerge the flask in an ice/salt bath to cool the mixture to 0°C .

-

Catalyst Addition (Critical Step): Slowly add

(25.5 g, 192 mmol) portion-wise over 30 minutes.-

Caution: The reaction is highly exothermic. Maintain internal temperature below 5°C to prevent polymerization or isomerization.

-

-

Reaction: Once addition is complete, allow the mixture to warm gradually to Room Temperature (25°C) . Stir for 12 hours .

-

Quenching: Pour the reaction mixture slowly into a beaker containing 500 g of crushed ice and 50 mL concentrated HCl . Stir vigorously until the organic layer separates.

-

Extraction: Extract the aqueous layer with DCM (

mL). Combine organic layers. -

Washing: Wash with water (

mL) followed by saturated brine ( -

Drying & Concentration: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude oil via silica gel column chromatography (Eluent: Petroleum ether:Ethyl acetate = 10:[3]1) to yield the pure product.

Downstream Application: The Quinolone Core

The primary utility of Ethyl 4-chloro-3-fluorobenzoylformate is its conversion into the Benzoylacetate , a direct precursor for the Gould-Jacobs reaction or similar cyclization methods used to generate the quinolone core.[1]

Strategic Pathway[10]

-

Homologation: The

-keto ester is often converted to the -

Condensation: The

-keto ester reacts with triethyl orthoformate and an aniline/amine.[1] -

Cyclization: Thermal or base-catalyzed cyclization yields the 4-quinolone ring.[1]

Figure 2: Transformation of the benzoylformate node into the bioactive quinolone scaffold.

References

-

ChemicalBook. (2025).[3] Ethyl 4-chlorobenzoylformate Synthesis and Derivatives. Retrieved from [1]

-

BLD Pharm. (2024). Ethyl 4-chloro-3-fluorobenzoylformate Product Analysis. Retrieved from [1]

-

GuideChem. (2024). Global Suppliers and Synthesis Routes for CAS 845790-56-9. Retrieved from [1]

Sources

- 1. Éú»¯ÊÔ¼ÁĿ¼µÚ4735Ò³-ÉîÛÚÊÐÈð¼ªÌØÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [haoreagent.com]

- 2. 4-Chlorobenzoylformic acid | 7099-88-9 [chemicalbook.com]

- 3. ETHYL 4-CHLOROBENZOYLFORMATE | 34966-48-8 [chemicalbook.com]

- 4. ETHYL 4-CHLOROBENZOYLFORMATE CAS#: 34966-48-8 [amp.chemicalbook.com]

- 5. arctomsci.com [arctomsci.com]

- 6. ETHYL 4-CHLOROBENZOYLFORMATE CAS#: 34966-48-8 [amp.chemicalbook.com]

- 7. 4-Chlorobenzoylformic acid | 7099-88-9 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. 1443343-31-4|4-Chloro-3-fluorophenethyl ethyl oxalate|BLD Pharm [bldpharm.com]

- 10. guidechem.com [guidechem.com]

- 11. 1443309-36-1|3-Chloro-4-fluorophenethyl ethyl oxalate|BLD Pharm [bldpharm.com]

- 12. Page loading... [guidechem.com]

- 13. 4-CHLORO-3-FLUOROPHENYLACETIC ACID CAS#: 865451-00-9 [amp.chemicalbook.com]

- 14. 845790-53-6|Ethyl 3-chloro-4-fluorobenzoylformate|BLD Pharm [bldpharm.com]

Methodological & Application

Experimental protocol for the synthesis of "Ethyl 4-chloro-3-fluorobenzoylformate"

An Application Note for the Synthesis of Ethyl 4-chloro-3-fluorobenzoylformate

Topic: Experimental Protocol for the Synthesis of "Ethyl 4-chloro-3-fluorobenzoylformate" Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of Ethyl 4-chloro-3-fluorobenzoylformate, a valuable α-ketoester intermediate in the development of novel pharmaceuticals and agrochemicals. The described methodology is centered around a robust Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the procedural choices, offering insights into reaction control, and detailing a self-validating workflow that includes purification and rigorous analytical characterization. The protocol is designed to be both reproducible and informative for chemists engaged in complex organic synthesis.

Introduction and Mechanistic Overview

Ethyl 4-chloro-3-fluorobenzoylformate is an aromatic α-ketoester, a class of compounds highly prized for their versatile reactivity. The presence of a halogen-substituted phenyl ring combined with the dual carbonyl functionality makes it a strategic precursor for building molecular complexity.

The synthesis is achieved via the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with ethyl oxalyl chloride. This reaction is catalyzed by a strong Lewis acid, anhydrous aluminum chloride (AlCl₃), which serves a critical role in activating the acylating agent.[3][4]

Causality of the Mechanism:

-

Activation of Electrophile: The aluminum chloride coordinates to the chlorine atom of the acid chloride functionality on ethyl oxalyl chloride. This polarization of the C-Cl bond generates a highly electrophilic acylium ion (or a reactive acyl chloride-Lewis acid complex). This activation is the rate-determining step and is essential for overcoming the aromaticity of the benzene ring.

-

Electrophilic Attack: The electron-rich π-system of the 1-chloro-2-fluorobenzene ring attacks the electrophilic carbon of the acylium ion. Both the chloro and fluoro substituents are deactivating but ortho-, para-directing. The acylation is expected to occur predominantly at the C4 position (para to the fluorine atom), driven by steric hindrance at the ortho positions and the directing influence of the halogens.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, loses a proton. This proton is abstracted by the [AlCl₄]⁻ species, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst (which remains complexed to the product ketone).

-

Hydrolysis: A final aqueous workup is required to hydrolyze the aluminum chloride complexed to the carbonyl oxygen atoms of the product, liberating the desired ethyl 4-chloro-3-fluorobenzoylformate.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molarity/Purity | Supplier Example | Notes |

| 1-Chloro-2-fluorobenzene | 348-51-6 | 130.55 | 99% | Sigma-Aldrich | Substrate |

| Ethyl oxalyl chloride | 4755-77-5 | 136.53 | 98% | Sigma-Aldrich | Acylating agent; corrosive lachrymator.[5][6][7] |

| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | ≥99.9% (anhydrous) | Sigma-Aldrich | Lewis acid catalyst; reacts violently with water.[8] |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | ≥99.8% (anhydrous) | Fisher Scientific | Reaction solvent |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2M Aqueous Solution | VWR | For workup/quenching |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous Solution | LabChem | For washing/neutralization |

| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | Aqueous Solution | Fisher Scientific | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Granular | Sigma-Aldrich | Drying agent |

| Deuterated Chloroform (CDCl₃) | 865-49-6 | 120.38 | 99.8 atom % D | Cambridge Isotope Labs | For NMR analysis |

Equipment

-

Three-necked round-bottom flask (500 mL) with magnetic stirrer

-

Pressure-equalizing dropping funnel

-

Reflux condenser with a calcium chloride or silica gel drying tube

-

Low-temperature thermometer

-

Ice-water bath

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Vacuum distillation apparatus or flash chromatography system

-

Standard laboratory glassware

-

NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer

Detailed Experimental Protocol

PART A: Reaction Setup and Execution

Safety First: This reaction must be conducted in a well-ventilated chemical fume hood. Ethyl oxalyl chloride is a corrosive lachrymator, and aluminum chloride reacts violently with moisture.[7][8] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. All glassware must be oven-dried to ensure the reaction remains anhydrous.

-

Apparatus Assembly: Assemble a 500 mL three-necked flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube.

-

Reagent Charging: Under an inert atmosphere (e.g., argon or nitrogen), charge the flask with anhydrous dichloromethane (200 mL) and 1-chloro-2-fluorobenzene (13.0 g, 0.10 mol).

-

Catalyst Addition: Begin stirring the solution and cool the flask to 0-5 °C using an ice-water bath. Carefully and portion-wise, add anhydrous aluminum chloride (14.7 g, 0.11 mol). Rationale: The addition should be slow to manage the initial exotherm. A slight molar excess of the catalyst ensures complete activation of the electrophile.

-

Acylating Agent Addition: Prepare a solution of ethyl oxalyl chloride (15.0 g, 0.11 mol) in anhydrous dichloromethane (50 mL) and load it into the dropping funnel. Add this solution dropwise to the stirred, cooled reaction mixture over approximately 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: Slow addition is critical to prevent a runaway reaction and the formation of undesired byproducts.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Then, remove the ice bath and let the mixture warm to ambient temperature, stirring for an additional 12-16 hours (or until TLC analysis indicates consumption of the starting material).

PART B: Work-up and Product Isolation

-

Quenching: Cool the reaction flask back down to 0 °C. Prepare a separate large beaker containing a mixture of crushed ice (approx. 200 g) and 2M hydrochloric acid (100 mL). Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring. Rationale: This step quenches the reaction and hydrolyzes the aluminum chloride complexes. The process is highly exothermic and releases HCl gas, necessitating extreme caution.

-

Phase Separation: Transfer the quenched mixture to a 1 L separatory funnel. Allow the layers to separate and collect the bottom organic (DCM) layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL) to recover any dissolved product. Combine all organic extracts.

-

Washing and Neutralization: Wash the combined organic layer sequentially with:

-

100 mL of 2M HCl (to remove any remaining aluminum salts).

-

100 mL of water.

-

100 mL of saturated sodium bicarbonate solution (to neutralize any acid). Caution: Gas evolution (CO₂) will occur.

-

100 mL of saturated brine solution (to reduce the amount of dissolved water in the organic phase).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

PART C: Purification and Characterization

-

Purification: The crude oil should be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure Ethyl 4-chloro-3-fluorobenzoylformate.[9]

-

Characterization: The structure and purity of the final product must be confirmed using standard analytical techniques.[10][11]

-

¹H-NMR: Expect signals corresponding to the ethyl group (a quartet and a triplet) and aromatic protons.

-

¹³C-NMR: Expect signals for the two carbonyl carbons, the ester carbons, and the aromatic carbons.

-

FT-IR: Look for characteristic strong absorptions for the C=O stretches of the ketone and ester functionalities (~1730-1680 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₀H₈ClFO₃.

-

Experimental Workflow Visualization

The entire synthesis and purification workflow can be summarized in the following diagram.

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. nj.gov [nj.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sci-Hub. Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate / European Journal of Chemistry, 2010 [sci-hub.st]

- 11. Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate | European Journal of Chemistry [eurjchem.com]

Analytical methods for "Ethyl 4-chloro-3-fluorobenzoylformate" characterization

An Application Note and Protocol for the Comprehensive Analytical Characterization of Ethyl 4-chloro-3-fluorobenzoylformate

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Novel Building Blocks

In the landscape of modern drug discovery and agrochemical development, the synthesis of novel halogenated aromatic compounds is of paramount importance. Ethyl 4-chloro-3-fluorobenzoylformate is a prime example of such a molecule, engineered as a versatile synthetic intermediate. The presence of both chlorine and fluorine atoms on the benzoyl ring can significantly modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making it a valuable precursor for creating new chemical entities.[1][2]

Given its role as a foundational building block, the unambiguous confirmation of its structure and the rigorous assessment of its purity are not merely procedural formalities; they are the cornerstones of reliable and reproducible research. An impure or misidentified intermediate can lead to failed syntheses, misleading biological data, and significant loss of time and resources. This guide provides a multi-faceted analytical strategy, leveraging a suite of orthogonal techniques to deliver a comprehensive and trustworthy characterization of Ethyl 4-chloro-3-fluorobenzoylformate. We will not only detail the protocols but also explain the scientific rationale behind each methodological choice, empowering researchers to adapt and troubleshoot as needed.

Strategic Analytical Workflow

A robust characterization workflow relies on the integration of multiple analytical techniques, where each method provides a unique and complementary piece of the structural puzzle. Our approach is designed to move from broad structural confirmation to fine-detail verification and quantitative purity analysis.

Caption: Figure 1: A sequential workflow for the robust characterization of a novel chemical entity.

Part 1: Primary Structural Elucidation

The initial and most critical step is to confirm that the synthesized molecule has the correct atomic connectivity and mass. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the definitive tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides unparalleled insight into the chemical environment of specific nuclei. For Ethyl 4-chloro-3-fluorobenzoylformate, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. ¹H and ¹³C NMR will confirm the presence of the ethyl group and the substituted aromatic ring, while ¹⁹F NMR is a highly sensitive and direct method to verify the incorporation of fluorine into the structure.[2] The couplings observed between these nuclei (H-H, C-H, and especially F-H and F-C) provide definitive proof of connectivity.

Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Couplings (J) | Assignment |

| ¹H | ~1.4 | Triplet (t) | ³JHH ≈ 7 Hz | -O-CH₂-CH₃ |

| ~4.5 | Quartet (q) | ³JHH ≈ 7 Hz | -O-CH₂ -CH₃ | |

| ~7.6 - 8.2 | Multiplet (m) | JHF, JHH | Aromatic Protons (3H) | |

| ¹³C | ~14 | Singlet | - | -O-CH₂-CH₃ |

| ~64 | Singlet | - | -O-CH₂ -CH₃ | |

| ~115 - 160 | Multiplets | ¹JCF, ²JCF, etc. | Aromatic Carbons (6C) | |

| ~162 | Singlet | - | Ester C =O | |

| ~185 | Singlet | - | Ketone C =O | |

| ¹⁹F | -100 to -120 | Multiplet | JFH | Aromatic F |

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if the spectrometer is not calibrated.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Parameters: Acquire at least 16 scans with a spectral width covering -1 to 12 ppm. Use a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Parameters: Acquire using proton decoupling. A spectral width of 0 to 220 ppm is appropriate. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are required to achieve a good signal-to-noise ratio for all carbons.

-

-

¹⁹F NMR Acquisition:

-

Rationale: ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom.[3][4]

-

Parameters: No internal standard is typically needed, but an external reference can be used. Acquire with a spectral width appropriate for aromatic fluorine (e.g., -90 to -150 ppm). Proton decoupling can be used to simplify the spectrum, but acquiring a coupled spectrum is useful to observe H-F couplings.

-

-

Data Processing: Process all spectra using appropriate Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to confirm proton ratios.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, which is a fundamental validation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern also offers structural clues that corroborate the proposed structure. For this molecule, the presence of chlorine provides a distinct isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio), which is a powerful diagnostic tool.

Predicted MS Data Summary

| Ion Type | Calculated m/z | Expected Isotopic Pattern | Interpretation |

| [M]⁺ | 230.01 | Cl isotope peak at 232.01 (~33%) | Molecular Ion |

| [M-OC₂H₅]⁺ | 185.00 | Cl isotope peak at 187.00 | Loss of ethoxy radical |

| [Ar-CO]⁺ | 157.98 | Cl isotope peak at 159.98 | Benzoyl cation fragment |

Protocol: GC-MS Analysis for Volatile Compounds

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., with Electron Ionization - EI).

-

GC Method:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Rationale: EI provides reproducible fragmentation patterns that are useful for structural confirmation and library matching.[5]

-

-

Data Analysis: Identify the peak corresponding to the compound. Analyze the mass spectrum for the molecular ion peak and its chlorine isotopic pattern. Compare the major fragment ions to those predicted from the known structure.

Part 2: Functional Group and Elemental Confirmation

While NMR and MS define the molecular skeleton, FT-IR and Elemental Analysis confirm the presence of key functional groups and the overall elemental formula, respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR is a rapid and simple method to confirm the presence of specific chemical bonds and functional groups.[6] For this molecule, the most prominent features will be the sharp, intense absorptions from the two distinct carbonyl groups (ketone and ester) and the C-O bond of the ester.[7][8]

Predicted FT-IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1740 | Strong, Sharp | Ester C=O Stretch |

| ~1695 | Strong, Sharp | Aromatic Ketone C=O Stretch |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Ester C-O Stretch |

| ~1100-1000 | Medium | C-F Stretch |

Protocol: FT-IR Analysis

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (NaCl or KBr). If it is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. ATR is often the simplest method.

-

Acquisition:

-

Instrument: Any standard FT-IR spectrometer.

-

Parameters: Collect a background spectrum first. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the key absorption bands and compare them to the expected values, paying close attention to the carbonyl region which should show two distinct peaks.

Elemental Analysis

Causality: Elemental analysis provides the empirical formula of the compound by determining the mass percentages of C, H, N, and halogens/sulfur (CHNX).[9] This technique serves as a fundamental check of purity and composition, validating the results from HRMS. The experimentally determined percentages should agree with the theoretical values calculated from the molecular formula (C₁₀H₈ClFO₃) to within ±0.4%.

Theoretical Composition

-

Molecular Formula: C₁₀H₈ClFO₃

-

Molecular Weight: 230.62 g/mol

-

Carbon (C): 52.08%

-

Hydrogen (H): 3.50%

-

Chlorine (Cl): 15.38%

-

Fluorine (F): 8.24%

-

Oxygen (O): 20.81%

Protocol: CHNX Elemental Analysis

-

Sample Preparation: Accurately weigh approximately 2-3 mg of the pure, dry sample into a tin or silver capsule.

-

Instrumentation: Use a dedicated CHNS/O or CHNX elemental analyzer.

-

Analysis: The sample undergoes high-temperature combustion in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂, and hydrogen halides) are separated by a chromatographic column and quantified by a thermal conductivity detector. Halogens can be determined by various methods, including combustion followed by ion chromatography.[10]

-

Validation: The results are validated by running a certified standard (e.g., acetanilide) before and after the sample set. The experimental percentages for C and H should be compared with the theoretical values.

Part 3: Chromatographic Purity Assessment

Confirming the structure is only half the battle; quantifying its purity is essential for its use in further applications. High-Performance Liquid Chromatography (HPLC) is the industry standard for this task.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC separates the target compound from impurities, such as starting materials, byproducts, or degradation products.[11] By using a UV detector, the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity (area percent). For halogenated aromatic compounds, a reversed-phase C18 or a phenyl-hexyl column can provide excellent separation.[12]

Caption: Figure 2: Schematic of an HPLC system for purity analysis.

Protocol: Reversed-Phase HPLC

-

Sample Preparation: Accurately prepare a stock solution of the sample in acetonitrile or methanol at 1.0 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL using the mobile phase.

-

Instrumentation: A standard HPLC system with a UV detector.

-

HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 65:35 (v/v) Acetonitrile:Water.

-

Rationale: An isocratic method is simple and robust for purity assessment. A gradient method (e.g., starting at 50% acetonitrile and ramping to 95%) may be required if impurities with very different polarities are present.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity as: (Area of Main Peak / Total Area of All Peaks) * 100. The retention time of the main peak should be consistent across injections.

Conclusion

The analytical strategy outlined in this document provides a comprehensive and self-validating framework for the characterization of Ethyl 4-chloro-3-fluorobenzoylformate. By systematically applying NMR, MS, FT-IR, Elemental Analysis, and HPLC, researchers can achieve an unambiguous confirmation of the compound's identity, structure, and purity. This level of rigorous characterization is indispensable for ensuring the quality and reliability of data in subsequent research and development endeavors.

References

-

PubMed. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Available at: [Link]

-

MDPI. (2022). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15349, Ethyl benzoylformate. Available at: [Link]

-

ResearchGate. (2015). Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Synthetic Access to Aromatic α-Haloketones. Available at: [Link]

-

Britannica. Organohalogen compound. Available at: [Link]

-

Asian Journal of Chemistry. (2012). An Eco-Friendly and Efficient Synthesis of Benzoylformic Acid and Methyl Benzoylformate from Styrene. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

ResearchGate. (2024). 19F NMR spectra of 3 and (B) benzoyl-RF in DMSO. Available at: [Link]

-

Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2758815, Ethyl 4-chlorobenzoylformate. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

mzCloud. (2015). Ethyl benzoate. Available at: [Link]

-

VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

-

MassBank. (2008). ETHYL BENZOATE; EI-B; MS. Available at: [Link]

-

Oxford Instruments. NMR | Fluorine Spectroscopy. Available at: [Link]

-

Royal Society of Chemistry. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

UGC. Element analysis. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 3. jeolusa.com [jeolusa.com]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. massbank.eu [massbank.eu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

Troubleshooting & Optimization

"Ethyl 4-chloro-3-fluorobenzoylformate" purification challenges

Technical Support Center: Ethyl 4-chloro-3-fluorobenzoylformate

Welcome to the Advanced Purification Support Hub

Subject: Troubleshooting Purification & Stability of Ethyl 4-chloro-3-fluorobenzoylformate

CAS Reference (Analogous): 137891-21-7 (General family of halogenated benzoylformates)

Chemical Class:

Lead Scientist's Note:

Ethyl 4-chloro-3-fluorobenzoylformate is not just a simple ester; it is a highly electrophilic

Module 1: The "Oiling Out" Phenomenon (Crystallization)

User Issue: "My product refuses to crystallize and remains a viscous yellow/orange oil, even at low temperatures."

Technical Diagnosis: Halogenated benzoylformates often possess low melting points and a high tendency to supercool. The presence of trace impurities (specifically the decarbonylated byproduct ethyl 4-chloro-3-fluorobenzoate) disrupts crystal lattice formation, leading to "oiling out."

Troubleshooting Protocol:

| Step | Action | Mechanistic Rationale |

| 1 | Solvent Swap | Switch from single solvents (EtOH) to a biphasic system: Hexane/Isopropanol (9:1) or Heptane/EtOAc (10:1) . The non-polar alkane forces the polar keto-ester out of solution, while the polar co-solvent prevents immediate oiling. |

| 2 | The "Scratch" Technique | If oiling occurs, re-heat to dissolve the oil, then cool slowly to 0°C. Use a glass rod to scratch the flask wall at the air-liquid interface. This creates micro-abrasions that serve as nucleation sites. |

| 3 | Seed Crystal Generation | Take 100 mg of the oil, dissolve in minimum Et2O, and freeze at -78°C (dry ice/acetone). Once solid, transfer immediately to the bulk solution at 0°C to seed the lattice. |

Workflow Diagram: Crystallization Logic

Caption: Logical workflow for inducing crystallization in supercooled